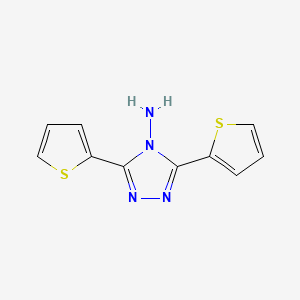

3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

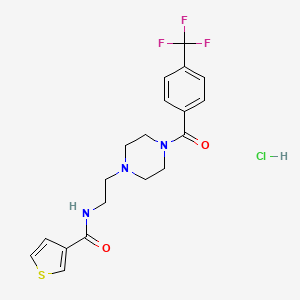

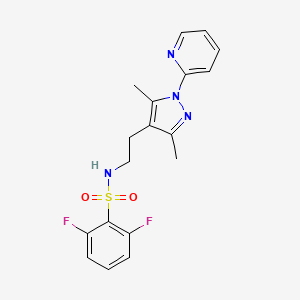

The compound “3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine” belongs to a class of organic compounds known as 1,2,4-triazoles . These are compounds containing a 1,2,4-triazole moiety, which is a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds, such as 1,2,4-triazole derivatives, have been synthesized . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” would likely be characterized by the presence of the 1,2,4-triazole ring, which is a five-membered aromatic ring with three nitrogen atoms and two carbon atoms .Scientific Research Applications

Coordination Chemistry

- Coordination Modes in Complexes: The molecule 3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine has shown a range of coordination modes in complexes. It's closely related to 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles, which have been extensively studied for their coordination chemistry, offering insights into the binding and structural characteristics of similar compounds (Klingele & Brooker, 2003).

Synthesis and Chemical Properties

- Chiral Primary Amine Synthesis: The compound is used as a chiral auxiliary for the synthesis of enantiomerically enriched primary amines, demonstrating its utility in stereoselective synthesis (Serradeil-Albalat et al., 2008).

- Synthesis of Polymeric Complexes: It plays a role in forming polymeric complexes, particularly with metals like HgCl2. These complexes have distinct conformational properties and contribute to the understanding of metal-ligand interactions in polymeric structures (Li et al., 2012).

- Formation of Schiff Bases: Schiff bases derived from similar triazole compounds are studied for their coordination properties with various metal ions. These studies contribute to the understanding of the molecular structure and potential applications of these Schiff bases in various fields (Sancak et al., 2007).

Pharmaceutical and Biological Research

- Antitumor Activity: Certain derivatives of 1,2,4-triazol-4-amines, which are structurally similar to this compound, have been explored for their antitumor activities. This highlights the potential of triazole derivatives in cancer research and treatment (Ye Jiao et al., 2015).

Advanced Material Science

- Conductive Polymer Synthesis: The compound is used in the synthesis of conductive polymers, demonstrating its potential in electronic and optoelectronic applications. These polymers can be applied in various fields such as metal sensors, biosensors, and biochemical imaging (Gumusay et al., 2020).

Mechanism of Action

Target of Action

It is known that 1,2,4-triazole derivatives have a wide range of biological properties, including anti-microbial, sedative, anticonvulsant, anticancer, anti-inflammatory, diuretic, antibacterial, hypoglycemic, antitubercular and antifungal .

Mode of Action

It is known that 1,2,4-triazole derivatives can form strong chemical bonds with various targets due to their ability to form hydrogen bonds . This compound has been found to be an anodic type inhibitor , suggesting it may interact with its targets to inhibit certain processes.

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can interact with various biochemical pathways due to their diverse biological properties .

Pharmacokinetics

1,2,4-triazole derivatives are known to improve pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

It is known that 1,2,4-triazole derivatives have a wide range of biological properties, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the properties of 1,2,4-triazole derivatives can be influenced by various factors, including the presence of other compounds and environmental conditions .

Properties

IUPAC Name |

3,5-dithiophen-2-yl-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S2/c11-14-9(7-3-1-5-15-7)12-13-10(14)8-4-2-6-16-8/h1-6H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJCHKDJMGRDEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(N2N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2461786.png)

![2-{[2-(Difluoromethoxy)phenyl]formamido}acetic acid](/img/structure/B2461788.png)

![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2461794.png)

![[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B2461795.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2461798.png)

![5-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B2461802.png)

![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2461804.png)

![7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B2461809.png)